Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 511272-41-6
VCID: VC2330887
InChI: InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
SMILES: COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Molecular Formula: C26H25NO6
Molecular Weight: 447.5 g/mol

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

CAS No.: 511272-41-6

Cat. No.: VC2330887

Molecular Formula: C26H25NO6

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid - 511272-41-6

Specification

CAS No. 511272-41-6
Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
IUPAC Name (3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Standard InChI Key SPQPUHLSWLGXSO-XMMPIXPASA-N
Isomeric SMILES COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
SMILES COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Canonical SMILES COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Introduction

Chemical Structure and Properties

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is characterized by its specific stereochemistry and functional groups that make it valuable for various chemical applications. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for its role in peptide synthesis and related applications.

Molecular Composition

The molecular formula of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is C₂₆H₂₅NO₆, with a molecular weight of 447.48 g/mol . The structure includes an Fmoc group attached to the amino group of 3-amino-3-(3,5-dimethoxyphenyl)propionic acid, with the R-configuration at the chiral center. This specific stereochemical arrangement is crucial for its biological activity and applications in stereoselective synthesis.

Structural Features

The structure of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid contains several key elements:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function

  • A 3,5-dimethoxyphenyl group providing unique steric and electronic properties

  • A propionic acid moiety with a carboxylic acid terminus

  • An R-configuration at the chiral center, distinguishing it from its S-enantiomer

The presence of two methoxy groups on the phenyl ring at positions 3 and 5 influences the compound's reactivity, solubility, and interactions with biological targets.

Synthetic Approaches

The synthesis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid requires precise control of reaction conditions to ensure stereoselectivity and high yield. Multiple synthetic pathways have been developed to efficiently produce this compound with the required purity and stereochemical integrity.

General Synthetic Routes

Applications in Scientific Research

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid serves as a valuable tool in various scientific disciplines, particularly in the fields of peptide chemistry, drug development, and materials science.

Peptide Synthesis

One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that prevents unwanted reactions during the assembly of complex peptides. The specific stereochemistry (R-configuration) allows for the incorporation of this unnatural amino acid derivative into peptides with precise control over three-dimensional structure, which can significantly influence biological activity .

Drug Development

Mechanism of Action in Peptide Synthesis

Understanding the mechanism by which Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid functions in peptide synthesis is crucial for optimizing its use in research and industrial applications.

Fmoc Protection Strategy

The Fmoc group in this compound serves as a temporary protecting group for the amino function during peptide synthesis. The protection mechanism relies on the base-labile nature of the Fmoc group, which can be selectively removed under mild basic conditions (typically using piperidine in DMF) without affecting other functional groups in the growing peptide chain. This orthogonal protection strategy allows for the selective deprotection and sequential addition of amino acids in a controlled manner .

Stereochemical Considerations

Comparison with Related Compounds

To fully appreciate the unique properties and applications of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, it is instructive to compare it with structurally related compounds.

Comparison with the S-Enantiomer

Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, the S-enantiomer of our compound of interest, differs only in the configuration at the chiral center. This seemingly minor difference can lead to significantly different biological activities and properties in resulting peptides or pharmaceutical compounds. The two enantiomers often exhibit different binding affinities to biological receptors, highlighting the importance of stereochemical purity in pharmaceutical applications .

Comparison with Non-Substituted Derivatives

When compared to Fmoc-(R)-3-Amino-3-phenylpropionic acid (without the methoxy substituents), the dimethoxy-substituted compound exhibits different electronic and steric properties. The methoxy groups can influence:

  • Solubility in various solvents

  • Hydrogen bonding capabilities

  • Interactions with biological targets

  • Reactivity in chemical transformations

These differences make the dimethoxy derivative particularly valuable for specific applications where these modified properties are advantageous .

Comparative Properties of Related Compounds

CompoundMolecular Weight (g/mol)ConfigurationKey Structural FeaturesPrimary Applications
Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid447.48R3,5-dimethoxy substituentsPeptide synthesis, drug development
Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid447.48S3,5-dimethoxy substituentsComparison studies, alternative peptide structures
Fmoc-(S)-3-Amino-3-phenylpropionic acid387.43SNo substituents on phenyl ringStandard peptide synthesis applications

This comparative analysis illustrates how subtle structural differences between these compounds can translate into significant variations in their applications and properties .

QuantityApproximate Price (EUR)
100 mg77.00
250 mg127.00
1 g200.00

These prices reflect the specialized nature of the compound and the precision required in its synthesis and purification .

Quality Control Specifications

Commercial preparations of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid typically adhere to strict quality control specifications to ensure suitability for research and synthetic applications:

  • Purity: Minimum 98% (determined by HPLC)

  • Moisture content: Maximum 0.5%

  • Optical rotation: Within specified range ([α]D= 25 ± 2° (C=1 in DMF) at 20°C)

  • Spectral data: Consistent with structure (NMR, IR, MS)

These specifications ensure the reliability and reproducibility of results when using this compound in research and development contexts .

Future Research Directions

The unique structural features and diverse applications of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid suggest several promising directions for future research and development.

Peptide-Based Therapeutics

The compound's role in creating structurally diverse peptides positions it as a valuable tool in the rapidly expanding field of peptide-based therapeutics. Future research may focus on:

  • Development of peptide drugs with enhanced stability and bioavailability

  • Creation of peptide mimetics that target specific disease pathways

  • Design of peptide-drug conjugates for targeted delivery

  • Exploration of novel binding modes through incorporation of this unnatural amino acid derivative

These applications have significant potential in addressing unmet medical needs across various therapeutic areas .

Materials Science Innovations

In materials science, future research directions may include:

  • Development of responsive polymers containing the compound or its derivatives

  • Creation of biomaterials with enhanced biocompatibility through incorporation of modified peptides

  • Design of functional materials with specific recognition properties

  • Exploration of applications in nanotechnology and sensing devices

These applications could lead to new generations of smart materials with tailored properties for specific technological needs .

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